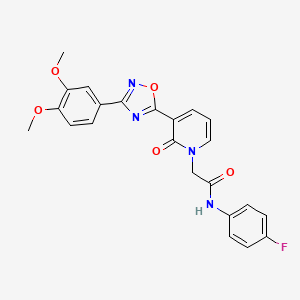
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O5 and its molecular weight is 450.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O7 with a molecular weight of approximately 440.41 g/mol. The structure features key functional groups that contribute to its biological activity, including an oxadiazole ring and a pyridine moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring via cyclization reactions. The presence of methoxy and fluorine substituents is significant as they can enhance the lipophilicity and bioactivity of the molecule.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine derivatives exhibit notable anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 10 | Apoptosis induction |
| Compound B | A549 (lung) | 15 | Cell cycle arrest |
| Target Compound | HeLa (cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
Some studies have also reported antimicrobial effects for similar oxadiazole derivatives. These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound C | E. coli | 32 μg/mL | Cell wall disruption |
| Compound D | S. aureus | 16 μg/mL | Metabolic pathway interference |
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties. The target compound was found to induce apoptosis in HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The target compound exhibited promising results against Staphylococcus aureus, suggesting potential as a lead compound for further development in antibiotic therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Many studies suggest that similar compounds can activate apoptotic pathways in cancer cells.
- Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA or interfere with its replication process.
Propiedades
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWNYSUSUSPODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














